molecular formula C19H20FN3O4 B2942663 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea CAS No. 891115-56-3

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea

Cat. No.: B2942663
CAS No.: 891115-56-3
M. Wt: 373.384
InChI Key: PEBYFBSHRGNEII-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea is a synthetic urea derivative incorporating a pyrrolidinone scaffold, making it a compound of significant interest in medicinal chemistry and antimicrobial research. Its molecular formula is C18H20N4O4, with a molecular weight of 356.4 g/mol. The structure combines aromatic systems, including a 3,4-dimethoxyphenyl group and a 4-fluorophenyl group, linked via a urea bridge to a five-membered lactam ring. The core pyrrolidinone (5-oxopyrrolidine) scaffold is a prominent feature in drug discovery due to its sp3-hybridization and non-planarity, which allows for extensive three-dimensional exploration of pharmacophore space and can positively influence solubility and other ADME properties . Urea derivatives, in general, have demonstrated a strong potential for antimicrobial activity. Recent scientific investigations have shown that novel urea-based compounds can exhibit promising growth inhibition against challenging bacterial pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa . Furthermore, related compounds featuring the urea pharmacophore have been studied as potent inhibitors of bacterial quorum sensing, a key regulatory system for biofilm formation and virulence factor production in pathogens . This suggests potential applications for this compound in researching novel anti-virulence strategies to combat multi-drug resistant infections. This product is provided for non-human research applications only. It is intended for use by qualified laboratory researchers in in vitro settings for purposes such as antimicrobial screening, structure-activity relationship (SAR) studies, and hit-to-lead optimization in drug discovery programs. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-26-16-8-7-15(10-17(16)27-2)23-11-14(9-18(23)24)22-19(25)21-13-5-3-12(20)4-6-13/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBYFBSHRGNEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-fluorophenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by various research findings.

The compound's molecular characteristics are critical for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC21H24N2O4
Molecular Weight368.43 g/mol
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidinone Core : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the Dimethoxyphenyl Group : A nucleophilic substitution reaction with halogenated precursors introduces this group.
  • Urea Formation : The final step involves reacting the intermediate with an isocyanate or carbamate to form the urea moiety.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for several related compounds:

Compound NameCancer Cell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u)A5492.39 ± 0.10
HCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
HCT-1162.25 ± 0.71

These results indicate that the target compound demonstrates comparable potency to established anticancer agents like Sorafenib, suggesting its potential as a lead compound for further development.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors associated with cancer proliferation pathways. For instance, studies have shown that urea derivatives can inhibit BRAF, a key protein in the MAPK signaling pathway often implicated in cancer progression.

Case Studies

Case Study: Anticancer Activity in Preclinical Models

In a study evaluating the antiproliferative activity of various urea derivatives, it was found that compounds similar to our target exhibited significant growth inhibition in multiple cancer cell lines, including lung (A549) and colorectal (HCT-116) cancers . The study utilized MTT assays to determine cell viability and establish IC50 values.

Case Study: Structure-Activity Relationship Analysis

A comprehensive SAR analysis revealed that modifications on the pyridine ring significantly influenced biological activity. Substituents at specific positions were linked to enhanced binding affinity for target proteins involved in tumor growth regulation.

Comparison with Similar Compounds

Structural Analogues and Molecular Variations

The compound belongs to a family of urea derivatives with pyrrolidinone cores. Three structurally related analogues are discussed below, with key differences in substituents, linkers, and molecular weights:

Compound CAS Number Molecular Formula Molecular Weight Key Structural Differences
Target Compound 891115-56-3 C₁₉H₂₀FN₃O₄ 373.4 Direct urea linkage to pyrrolidinone; 3,4-dimethoxyphenyl and 4-fluorophenyl substituents
1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea 954636-74-9 C₂₀H₂₂FN₃O₄ 387.4 Methylene (-CH₂-) linker between urea and pyrrolidinone; identical substituents
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea 954696-99-2 C₁₉H₁₇F₄N₃O₂ 395.3 Trifluoromethyl (-CF₃) substituent on phenyl; methylene linker
1-(3,4-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea 1008033-10-0 C₁₈H₂₅N₃O₄ 385.4 3-methoxyphenyl instead of 4-fluorophenyl; no methylene linker

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group enhances electron density, while the 4-fluorophenyl group introduces moderate electron withdrawal. In contrast, the trifluoromethyl group in CAS 954696-99-2 exerts stronger electron-withdrawing effects, likely reducing basicity and altering solubility .
  • Linker Flexibility : The methylene linker in CAS 954636-74-9 increases conformational flexibility compared to the direct urea linkage in the target compound. This may influence binding affinities in biological systems .
  • Molecular Weight and Lipophilicity: The trifluoromethyl-substituted analogue (395.3 g/mol) has the highest molecular weight, while the target compound (373.4 g/mol) is lighter.

Pharmacophore Comparison

All compounds share a urea-pyrrolidinone pharmacophore, critical for hydrogen bonding and target engagement. Variations include:

  • Aromatic Substitutions : The 4-fluorophenyl group in the target compound may favor π-π stacking interactions, whereas the 3-methoxyphenyl group in CAS 1008033-10-0 could alter steric interactions .
  • Linker Impact : The methylene linker in CAS 954636-74-9 may reduce steric hindrance, facilitating binding to deeper protein pockets .

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